REACTION_CXSMILES
|
BrC1C=C(F)C(F)=CC=1O.C(O[CH:14](OCC)[CH2:15][O:16][C:17]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:18]=1[Br:25])C>>[F:23][C:21]1[C:22]2[CH:14]=[CH:15][O:16][C:17]=2[C:18]([Br:25])=[CH:19][C:20]=1[F:24]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)F)O
|
Name
|
2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=C(C(=C1)F)F)Br)OCC
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Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
were prepared essentially
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C2=C1C=CO2)Br)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |